molecular formula C8H15NO3S2 B2986358 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351601-18-7

8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No. B2986358
CAS RN: 1351601-18-7
M. Wt: 237.33
InChI Key: ZTYJYNRRWBCEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a type of spiro compound . Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity .


Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro [4.5]decan-3-one was synthesized . Their activity as new anti-ulcer agents was investigated in vivo . A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .

Scientific Research Applications

Insecticide Development

One of the prominent applications of the compound 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is in the development of insecticides like Spirotetramat . Spirotetramat is a second-generation insecticide known for its efficacy and safety for crops. It possesses unique two-way internal absorption and transport properties, allowing it to be transported to any part of the plant. This characteristic is particularly effective in preventing egg hatching and larval development of pests on roots and leaves. Additionally, it exhibits long-lasting efficacy, controlling pests for up to two months .

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in synthesizing bioactive compounds, particularly those with spiroacetal structures . Spiroacetals are central to numerous natural products and are essential for their biological activity. They are found in various biologically potent natural products, such as antibiotics, anticancer agents, and marine toxins. The synthesis of these compounds often involves the use of spiro[4.5]decane derivatives as intermediates .

Pharmaceutical Industry

In the pharmaceutical industry, the compound is used for synthesizing N-1 monosubstituted spiro carbocyclic hydantoins . These heterocyclic scaffolds are of great interest due to their potential therapeutic applications. The facile and cost-effective method of synthesis makes it a valuable compound for pharmaceutical research and development .

Agricultural Chemical Research

The compound’s role in agricultural chemical research is significant, particularly in improving the synthesis procedures for compounds like Spirotetramat. By optimizing conditions and reducing synthetic costs, researchers can develop more efficient and economically viable agricultural chemicals .

Organic Synthesis Optimization

Researchers have utilized 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane to improve organic synthesis methods. For instance, the synthesis of Spirotetramat has been optimized to achieve better yields and reduce costs by modifying reaction conditions and sequences .

Pheromone Synthesis

The compound is also relevant in the synthesis of pheromones. Spiroacetal compounds, which can be synthesized using spiro[4.5]decane derivatives, are used by insects like wasps for mating and defense mechanisms. The synthesis of these compounds can lead to the development of novel pheromones for pest control applications .

Environmental Safety Research

Due to its high activity, low dosage, and broad-spectrum insecticidal efficacy, the compound is also studied for its environmental safety. It meets the stringent pesticide requirements in countries like China, making it a subject of research for developing environmentally safe pesticides .

Novel Antibiotics and Anticancer Agents

Finally, the compound’s derivatives are being explored for their potential in creating novel antibiotics and selective anticancer agents. The stereoselective synthesis of tri-oxaspiro[4.5]decanes from glucose, which are structural motifs of spiroacetal natural products, could lead to new treatments in these fields .

properties

IUPAC Name

8-methylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S2/c1-14(10,11)9-4-2-8(3-5-9)12-6-7-13-8/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYJYNRRWBCEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)OCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.